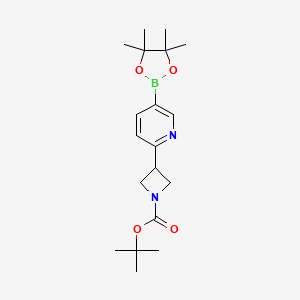

Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)azetidine-1-carboxylate

Description

This compound is a boronic ester derivative featuring a pyridine core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position and an azetidine ring protected by a tert-butoxycarbonyl (Boc) group at the 3-position. Its molecular formula is C17H28BN3O4, with a molecular weight of 349.2 g/mol (CAS: 2304634-91-9) . It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals, leveraging the reactivity of its boronate group .

Properties

Molecular Formula |

C19H29BN2O4 |

|---|---|

Molecular Weight |

360.3 g/mol |

IUPAC Name |

tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]azetidine-1-carboxylate |

InChI |

InChI=1S/C19H29BN2O4/c1-17(2,3)24-16(23)22-11-13(12-22)15-9-8-14(10-21-15)20-25-18(4,5)19(6,7)26-20/h8-10,13H,11-12H2,1-7H3 |

InChI Key |

WLLYKEUKEYXDTK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CN(C3)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)azetidine-1-carboxylate typically involves multiple stepsThe final step involves the formation of the azetidine ring and the attachment of the tert-butyl group under specific reaction conditions .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other functional groups.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₃H₁₉BNO₄

- Molecular Weight : 256.15 g/mol

- CAS Number : 134892-19-6

The structure features a tert-butyl group attached to an azetidine ring, which is further substituted with a pyridine moiety that contains a dioxaborolane group. This unique configuration contributes to its reactivity and interaction with biological targets.

Drug Development

Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)azetidine-1-carboxylate has been explored for its potential as a pharmaceutical agent. The presence of the dioxaborolane group enhances the compound's ability to interact with biological molecules, making it a candidate for further development in drug discovery.

Case studies have indicated that derivatives of this compound may exhibit significant activity against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor progression. For instance, research has shown that similar compounds can effectively target protein kinases and other critical enzymes involved in cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing boron. The dioxaborolane moiety is particularly noted for its ability to disrupt bacterial cell wall synthesis. In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films allows it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Research has shown that incorporating this compound into device architectures can enhance charge transport and improve overall device efficiency. The tunability of its electronic properties through structural modifications presents exciting opportunities for optimizing performance in electronic applications.

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing new polymers with enhanced properties. Its ability to undergo cross-linking reactions facilitates the development of materials with improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyridine vs. Pyrazole Derivatives

- Pyridine Analogs : The target compound’s pyridine ring (e.g., in tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)azetidine-1-carboxylate ) enables π-π stacking interactions in catalytic systems, enhancing coupling efficiency .

- Pyrazole Analogs : Compounds like tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS: 2304634-91-9) replace pyridine with pyrazole. Pyrazole’s electron-deficient nature reduces steric hindrance, improving reaction rates in some cases but lowering thermal stability .

Azetidine vs. Piperazine Derivatives

Substituent Modifications

- Boc-Protected Amines : The Boc group in the target compound enhances stability during synthesis, whereas analogs with unprotected amines (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine ) exhibit higher reactivity but require inert handling .

- Chlorine Substituents : Derivatives like tert-butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: 1262133-83-4) introduce electronegative groups, altering electronic properties and directing cross-coupling regioselectivity.

Physicochemical and Application Differences

Molecular Weight and Solubility

Stability and Reactivity

- The Boc group in the target compound prevents azetidine ring opening under acidic conditions, whereas unprotected analogs (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine ) degrade rapidly .

- Pyridine-based boronates exhibit slower hydrolysis rates compared to pyrazole derivatives, making them preferable for prolonged reactions .

Biological Activity

Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)azetidine-1-carboxylate (CAS No. 942070-47-5) is a compound of interest due to its unique structure and potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties:

- Molecular Weight: 344.22 g/mol

- IUPAC Name: this compound

- SMILES Notation: CC(C)(C)OC(=O)N1C=NC2=CC(B3OC(C)(C)C(C)(C)O3)=CC=C21

The biological activity of this compound primarily revolves around its interaction with various biological targets. The presence of the dioxaborolane moiety suggests potential involvement in boron chemistry which is known for its role in medicinal chemistry, particularly in drug design and development.

In Vitro Studies

Recent studies have shown that compounds similar to this compound exhibit significant inhibition of key protein kinases involved in cancer pathways. For instance:

These findings indicate that the compound may possess anticancer properties through the inhibition of specific kinases.

Case Studies

- Anticancer Activity : In a study focusing on MPS1 inhibitors, compounds structurally related to our target showed promising results in inhibiting cell proliferation in cancer cell lines such as HCT116. The lead compound demonstrated an IC50 value of 0.55 μM in this context .

- Metabolic Stability : Another investigation into similar compounds highlighted their metabolic stability in liver microsomes, which is crucial for evaluating their potential as therapeutic agents . The stability profiles indicated that these compounds could survive metabolic processes better than others.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of Dioxaborolane : The initial step involves the synthesis of the dioxaborolane derivative from appropriate boronic acids and alcohols.

- Azetidine Formation : Subsequent reactions lead to the formation of the azetidine ring through cyclization methods using standard organic synthesis techniques.

- Final Esterification : The final step involves esterification to yield the tert-butyl ester form of the azetidine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.